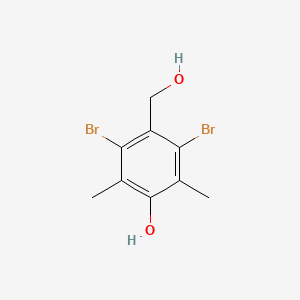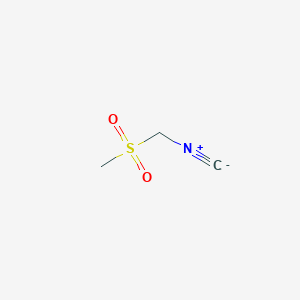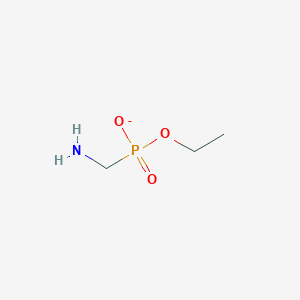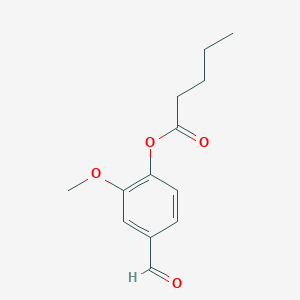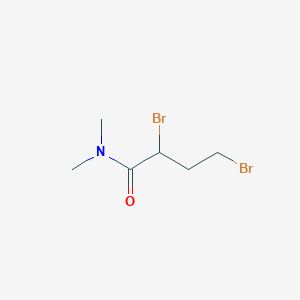
2,4-Dibromo-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms at the 2nd and 4th positions of the butanamide chain, along with two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-dimethylbutanamide typically involves the bromination of N,N-dimethylbutanamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and efficient production rates. The bromination process is monitored to ensure the desired substitution pattern is achieved without forming unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide (OH-) or amine groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N,N-dimethylbutanamide derivatives with different substituents.
Reduction: Formation of N,N-dimethylbutanamide.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The presence of the dimethylamino group enhances its solubility and reactivity in organic solvents. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbutanamide: Lacks the bromine atoms, making it less reactive in substitution and electrophilic reactions.
2-Bromo-N,N-dimethylbutanamide: Contains only one bromine atom, resulting in different reactivity and applications.
4-Bromo-N,N-dimethylbutanamide: Similar to 2-Bromo-N,N-dimethylbutanamide but with the bromine atom at a different position.
Uniqueness
2,4-Dibromo-N,N-dimethylbutanamide is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. The specific substitution pattern allows for targeted chemical modifications and interactions in various research and industrial applications.
Propiedades
Número CAS |
121384-96-1 |
|---|---|
Fórmula molecular |
C6H11Br2NO |
Peso molecular |
272.97 g/mol |
Nombre IUPAC |
2,4-dibromo-N,N-dimethylbutanamide |
InChI |
InChI=1S/C6H11Br2NO/c1-9(2)6(10)5(8)3-4-7/h5H,3-4H2,1-2H3 |
Clave InChI |
OLAFANQNMCIMQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(CCBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


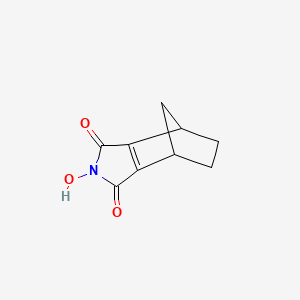
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)


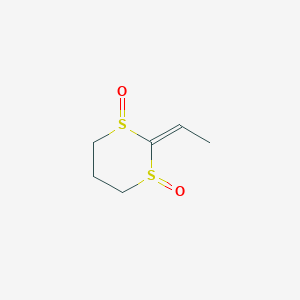
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
